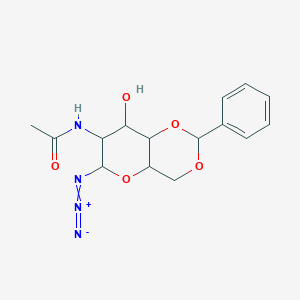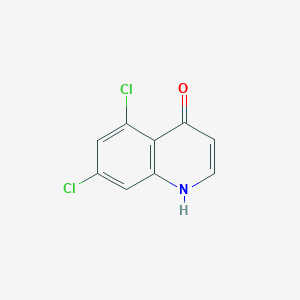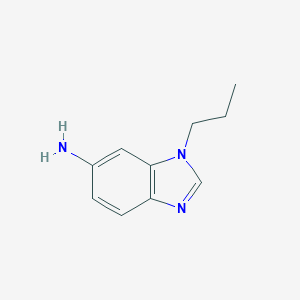
3-Propyl-5-aminobenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Applications De Recherche Scientifique
3-Propyl-5-aminobenzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-Propyl-5-aminobenzimidazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins in the body, leading to its observed biological activities.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Propyl-5-aminobenzimidazole exhibits various biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, including bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to its potential as an anticancer agent. Furthermore, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Propyl-5-aminobenzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3-Propyl-5-aminobenzimidazole. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, the development of new synthetic methods for the production of 3-Propyl-5-aminobenzimidazole may lead to improved yields and greater availability for research purposes.
Conclusion:
In conclusion, 3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound as a drug candidate and to explore new synthetic methods for its production.
Méthodes De Synthèse
3-Propyl-5-aminobenzimidazole is synthesized through a specific method involving the reaction of 3-propyl-1,2-diamine with 2-carboxybenzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps to obtain the final product.
Propriétés
Numéro CAS |
177843-28-6 |
|---|---|
Nom du produit |
3-Propyl-5-aminobenzimidazole |
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3 |
Clé InChI |
GHNUVXILNKQHPB-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
SMILES canonique |
CCCN1C=NC2=C1C=C(C=C2)N |
Synonymes |
1H-Benzimidazol-6-amine,1-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



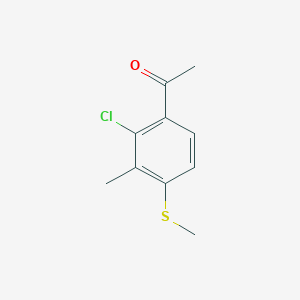
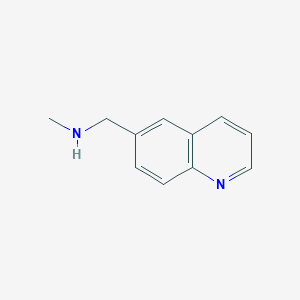
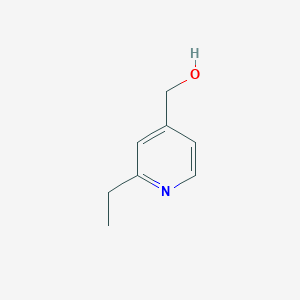

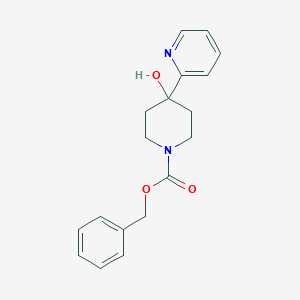


![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

